1-(3-Methoxypropyl)-4-methylpiperazine
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Overview
Description
1-(3-Methoxypropyl)-4-methylpiperazine is a chemical compound with the molecular formula C9H20N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxypropyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxypropyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(3-Methoxypropyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism by which 1-(3-Methoxypropyl)-4-methylpiperazine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 1-(3-Methoxypropyl)-4-piperidinamine
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
Comparison: 1-(3-Methoxypropyl)-4-methylpiperazine is unique due to its specific structural features, such as the presence of both a methoxypropyl group and a methyl group on the piperazine ring. This combination imparts distinct chemical and biological properties, making it suitable for various applications that similar compounds may not fulfill .
Properties
CAS No. |
93449-20-8 |
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Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-4-methylpiperazine |
InChI |
InChI=1S/C9H20N2O/c1-10-5-7-11(8-6-10)4-3-9-12-2/h3-9H2,1-2H3 |
InChI Key |
QDLRCGABZIHADX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCOC |
Origin of Product |
United States |
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